4-(1-Piperidinyl)-3-pyrrolidinol
Overview
Description
4-(1-Piperidinyl)-3-pyrrolidinol is a compound that features both piperidine and pyrrolidine moieties Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrrolidine is a five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol typically involves the reaction of piperidine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-pyrrolidone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and optimization of reaction conditions are crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperidinyl)-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in both the piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(1-Piperidinyl)-3-pyrrolidinone.
Reduction: 4-(1-Piperidinyl)-3-aminopyrrolidine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Piperidinyl)-3-pyrrolidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, found in many natural products and synthetic compounds.
4-(1-Piperidinyl)-3-pyrrolidinone: An oxidized derivative of 4-(1-Piperidinyl)-3-pyrrolidinol.
Uniqueness
This compound is unique due to the presence of both piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-piperidin-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-7-10-6-8(9)11-4-2-1-3-5-11/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWZAEGLDMHZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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